3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride
Description
Properties
IUPAC Name |
3-amino-5,6-dihydropyrrolo[3,4-b]pyridin-7-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O.ClH/c8-5-1-4-2-10-7(11)6(4)9-3-5;/h1,3H,2,8H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNRRPZAPBHBFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)N1)N=CC(=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137936-74-2 | |
| Record name | 3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrolo[3,4-b]pyridine Core: This can be achieved through a Rhodium(III)-catalyzed cascade olefination/annulation of picolinamides.
Amination: Introduction of the amino group at the 3-position can be done using suitable amination reagents under controlled conditions.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The amino group and other positions on the pyrrolo[3,4-b]pyridine core can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions can vary widely, but often involve the use of catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.
Scientific Research Applications
3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituents and heterocyclic modifications, influencing their physicochemical properties and biological activity:
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound likely exhibits superior aqueous solubility compared to neutral analogs like 4-chloro or 6-ethyl derivatives, which lack ionizable groups .
- Lipophilicity: Chloro (4-chloro derivative, LogP ≈ -0.17 ) and fluoro (3-fluoro analog) substituents increase lipophilicity, whereas the amino group in the target compound balances polarity.
- Thermal Stability : The 6-ethyl analog has a boiling point of 333.4°C , suggesting higher thermal stability than the hydrochloride salt, which may degrade at elevated temperatures.
Biological Activity
3-Amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth review of the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo[3,4-b]pyridine core structure, characterized by the following properties:
- Molecular Formula : C₇H₈ClN₃O
- Molecular Weight : 185.61 g/mol
- CAS Number : 2137936-74-2
The unique structural configuration contributes to its biological activities and potential applications in various fields.
This compound acts primarily as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This receptor is implicated in cognitive function and memory processes. Modulation of this receptor may have therapeutic implications for conditions such as schizophrenia and Alzheimer's disease .
1. Anticancer Activity
Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines . The compound has shown promise as an anti-cancer agent through the following mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of proliferation in ovarian and breast cancer cell lines.
A study demonstrated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards healthy cardiac cells .
2. Neuropharmacological Effects
The compound's role as an allosteric modulator suggests potential applications in treating neurodegenerative diseases. Research indicates that it may enhance cognitive function by modulating cholinergic signaling pathways .
Table 1: Summary of Biological Activities
Research Insights
- Synthesis and Structure-Activity Relationship (SAR) : A systematic SAR study has identified key structural features that enhance the activity of pyrrolo[3,4-b]pyridine derivatives against specific targets .
- Pharmacokinetic Properties : The hydrochloride form improves solubility and stability, making it suitable for various applications including drug formulation .
Q & A
Q. Table 1. Comparison of Synthetic Methods for Pyrrolopyridine Derivatives
| Method | Reagents/Conditions | Yield | Purity | Key Reference |
|---|---|---|---|---|
| Cyclization (NaH/DMF) | 2-Chloropyridine, NaH, DMF, 0°C | 88% | >95% | |
| Bromination (NBS) | NBS, CH2Cl2, 25°C, 2 hr | 76% | 90% | |
| Amine Substitution | NH3/MeOH, reflux, 7 hr | 65% | 85% |
Q. Table 2. Spectroscopic Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 8.2 (aromatic H), δ 3.5 (NH2) | |
| HRMS (ESI+) | [M+H]+: 231.0654 (Δ 0.0009 ppm) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
